molecular formula C13H13NO3 B1461463 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1094284-48-6

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1461463
CAS No.: 1094284-48-6
M. Wt: 231.25 g/mol
InChI Key: NKAGETFKNHKSIX-UHFFFAOYSA-N
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Description

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid ( 1094284-48-6) is a synthetic organic compound with a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol. This molecule is built on a 1,2,3,4-tetrahydroquinoline scaffold, a bicyclic structure that is of significant interest in medicinal and synthetic chemistry. It is functionalized with a prop-2-enoyl (acryloyl) group on the nitrogen atom and a carboxylic acid moiety at the 6-position of the aromatic ring. The presence of these two reactive handles makes this compound a versatile building block or intermediate for further chemical exploration. The acryloyl group, being an α,β-unsaturated carbonyl, is amenable to nucleophilic addition reactions such as Michael additions, while the carboxylic acid can undergo common transformations like amidation and esterification. Compounds based on the tetrahydroquinoline core are frequently investigated for their diverse biological activities and are common structural motifs in pharmaceuticals and agrochemicals. As such, this specific derivative serves as a valuable precursor in organic synthesis for constructing more complex molecules and in drug discovery efforts for structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly for laboratory use. It is not designed for human therapeutic or diagnostic applications, nor for any veterinary use.

Properties

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-12(15)14-7-3-4-9-8-10(13(16)17)5-6-11(9)14/h2,5-6,8H,1,3-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAGETFKNHKSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094284-48-6
Record name 1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

The 1-position of the tetrahydroquinoline scaffold is highly modifiable, influencing physicochemical and biological properties:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound Prop-2-enoyl (acryloyl) 229.24 168–170 α,β-unsaturation, potential reactivity
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Methylsulfonyl 283.35 174.06 Enhanced polarity, higher density (1.5 g/cm³)
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 4-Fluorobenzyl + 2-oxo 329.32 N/A Dual functionalization (electron-withdrawing groups)
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline 1-Methylpiperidin-4-yl 244.36 N/A (oil) Basic tertiary amine, improved solubility

Key Observations :

  • Methylsulfonyl derivatives exhibit higher melting points and density due to increased polarity .
  • 4-Fluorobenzyl substituents () add steric bulk and electron-withdrawing effects, which may modulate receptor binding.

Functional Group Modifications on the Core Scaffold

Carboxylic Acid Derivatives
Compound Name Functional Group Application/Notes References
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride Carboxylic acid (HCl salt) Improved crystallinity, solubility
tert-Butyl 4-(3,4-Dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate Ester (Boc-protected) Intermediate for peptide coupling
6-Chloro-2-(ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Ester + chloro substituent Potential protease inhibition

Key Observations :

  • Hydrochloride salts (e.g., CAS: 1251923-10-0) enhance aqueous solubility, critical for pharmaceutical formulations .
  • Ester derivatives (e.g., ) are often used as prodrugs or synthetic intermediates.
Oxo and Hydroxy Modifications
Compound Name Functional Group Reactivity/Stability References
2-Oxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 2-Oxo + 1-propenoyl Tautomerization potential
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Hydroxy + methyl Hydrogen-bonding capability

Key Observations :

  • 2-Oxo derivatives () may undergo keto-enol tautomerism, affecting electronic properties.
  • Hydroxy groups () enhance hydrogen-bonding interactions, influencing solubility and target affinity.

Structural Isomerism: Quinoline vs. Isoquinoline Derivatives

Compound Name Core Structure Biological Relevance References
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Isoquinoline scaffold Distinct ring fusion (C1–N bonding)
Target Compound Quinoline scaffold Broader medicinal chemistry applications

Key Observations :

  • Isoquinoline derivatives () exhibit altered ring strain and electronic properties, often leading to divergent biological activities compared to quinoline analogs.

Preparation Methods

Acylation of Tetrahydroquinoline Derivatives

A common approach involves direct acylation of the nitrogen atom in 1,2,3,4-tetrahydroquinoline-6-carboxylic acid or its derivatives with acryloyl chloride or equivalent reagents under controlled conditions.

  • Reagents: Acryloyl chloride or prop-2-enoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane).
  • Conditions: Low temperature (0–5 °C) to avoid polymerization of the acryloyl reagent, inert atmosphere.
  • Outcome: Formation of the N-acryloyl tetrahydroquinoline carboxylic acid.

This method requires careful control of reaction parameters to prevent side reactions such as polymerization of the acryloyl reagent or over-acylation.

Stepwise Synthesis via Coupling Reactions

An alternative method involves the synthesis of the tetrahydroquinoline core bearing a free amine at the nitrogen, followed by coupling with acrylic acid derivatives using peptide coupling agents.

  • Coupling Agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide).
  • Base: Triethylamine or N-methylmorpholine.
  • Solvent: DMF or dichloromethane.
  • Procedure: The acid (acrylic acid or derivative) is activated by the coupling agent, then reacted with the amine-functionalized tetrahydroquinoline.
  • Advantages: Mild conditions, high selectivity, and good yields.
  • Example: Similar coupling strategies have been employed in the synthesis of related tetrahydroquinoline derivatives and other heterocyclic compounds.

Protection and Deprotection Strategies

To improve selectivity and yield, protecting groups may be introduced on the carboxylic acid or amine functionalities during intermediate steps.

  • Example: Acetylation of the imino group to protect it during ring-opening or nucleophilic substitution steps has been reported in related quinoline chemistry.
  • Deprotection: Removal of protecting groups is achieved under mild acidic or basic conditions after key transformations.

Representative Synthetic Route Example

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid Protection of amine (e.g., acetylation) Protected intermediate ~85 Protects amine during subsequent steps
2 Protected intermediate Acylation with acryloyl chloride, base, low temp N-acryloyl protected intermediate 70-80 Controlled to avoid polymerization
3 N-acryloyl protected intermediate Deprotection (acid/base) This compound 75-85 Final product purified by chromatography

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to track reaction progress.
  • Purification: Silica gel column chromatography with solvent systems such as methanol/dichloromethane mixtures.
  • Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure and purity.

Research Findings and Optimization

  • The acylation step is sensitive to temperature and reagent purity; lower temperatures reduce side reactions.
  • Use of coupling agents like HATU improves yields and reduces reaction times compared to direct acylation.
  • Protecting groups enhance selectivity but add steps; their use depends on the substrate complexity.
  • One-pot procedures combining multiple steps have been explored to improve efficiency in related heterocyclic syntheses.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Typical Yield (%)
Direct Acylation Acryloyl chloride, base 0–5 °C, inert atmosphere Simple, direct Sensitive to polymerization, side reactions 70-80
Coupling Reaction Acrylic acid, HATU/EDC, base Room temp, DMF/DCM Mild, selective, high yield Requires coupling agents, longer steps 75-85
Protection/Deprotection Acetylation, acid/base Variable Improves selectivity Additional steps, time-consuming 65-85

Q & A

Q. 1.1. What are the recommended synthetic routes for preparing 1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with high purity?

Methodological Answer: A common approach involves cyclocondensation reactions using substituted tetrahydroquinoline precursors. For example, aluminum chloride (AlCl₃) can catalyze the intramolecular cyclization of intermediates like methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in solvents such as 1,2-dichlorobenzene at elevated temperatures (378 K). Post-synthesis, recrystallization from ethanol or methanol is critical for purification. Yield optimization (~73%) requires precise stoichiometric control and inert atmospheric conditions .

Q. 1.2. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:

  • NMR Spectroscopy : 1^1H NMR (300 MHz in DMSO-d₆) resolves stereochemistry and substituent positions (e.g., δ 1.15–4.27 ppm for CH₃, CH₂, and aromatic protons) .
  • IR Spectroscopy : Peaks at ~1700–1730 cm⁻¹ confirm carbonyl (C=O) and amide (NCO) groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in studies of related tetrahydroquinoline derivatives .

Q. 1.3. How should researchers handle stability and storage of this compound to prevent degradation?

Methodological Answer: Store in tightly sealed containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Stability can be monitored via HPLC with UV detection (λ = 254 nm) to track degradation products like hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. 2.1. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from structural isomerism or impurities. To address this:

  • Isomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) to isolate cis/trans isomers.
  • Bioactivity Replication : Validate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .
  • Structural Confirmation : Cross-reference NMR and X-ray data with computational models (DFT or molecular docking) to correlate activity with specific conformers .

Q. 2.2. How can researchers investigate the interaction mechanisms of this compound with biological targets like P-glycoprotein?

Methodological Answer:

  • In Vitro Assays : Use Caco-2 cell monolayers to measure efflux ratios, complemented by ATPase activity assays to assess P-gp modulation .
  • Computational Modeling : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to transmembrane domains of P-gp.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites contributing to observed effects .

Q. 2.3. What experimental designs are optimal for evaluating the therapeutic index of this compound?

Methodological Answer:

  • Dose-Response Studies : Determine IC₅₀/EC₅₀ values in target cells (e.g., cancer lines) and compare to toxicity in non-target cells (e.g., primary hepatocytes).
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), clearance, and bioavailability in rodent models via LC-MS/MS .
  • Safety Margins : Calculate the ratio of LD₅₀ (acute toxicity) to ED₅₀ (efficacy) in preclinical models .

Q. 2.4. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the prop-2-enoyl group with trifluoromethyl or cyclopropyl moieties to reduce oxidative metabolism .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
  • Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., α to carbonyl groups) to slow CYP450-mediated degradation .

Data Analysis & Interpretation

Q. 3.1. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1^1H/13^13C NMR, high-resolution MS, and IR to resolve ambiguities (e.g., distinguishing NH protons from solvent peaks).
  • Crystallographic Refinement : Use SHELX or Olex2 to refine X-ray structures, ensuring bond lengths and angles align with expected values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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